molecular formula C20H31N5O2 B4493753 4-[6-(4-CYCLOHEXANECARBONYLPIPERAZIN-1-YL)-2-METHYLPYRIMIDIN-4-YL]MORPHOLINE

4-[6-(4-CYCLOHEXANECARBONYLPIPERAZIN-1-YL)-2-METHYLPYRIMIDIN-4-YL]MORPHOLINE

Cat. No.: B4493753
M. Wt: 373.5 g/mol
InChI Key: VSCOHAUUZDZOGV-UHFFFAOYSA-N
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Description

4-[6-(4-CYCLOHEXANECARBONYLPIPERAZIN-1-YL)-2-METHYLPYRIMIDIN-4-YL]MORPHOLINE is a nitrogen-containing heterocyclic compound. This compound is known for its potential applications in various fields, including pharmaceuticals and chemical research. Its unique structure, which includes a morpholine ring and a piperazine moiety, makes it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-(4-CYCLOHEXANECARBONYLPIPERAZIN-1-YL)-2-METHYLPYRIMIDIN-4-YL]MORPHOLINE involves multiple steps. One common method includes the reaction of a pyrimidine derivative with a piperazine compound under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and more efficient catalysts to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-[6-(4-CYCLOHEXANECARBONYLPIPERAZIN-1-YL)-2-METHYLPYRIMIDIN-4-YL]MORPHOLINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

    Catalysts: Triethylamine, palladium on carbon (Pd/C).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

4-[6-(4-CYCLOHEXANECARBONYLPIPERAZIN-1-YL)-2-METHYLPYRIMIDIN-4-YL]MORPHOLINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[6-(4-CYCLOHEXANECARBONYLPIPERAZIN-1-YL)-2-METHYLPYRIMIDIN-4-YL]MORPHOLINE involves its interaction with specific molecular targets. In the context of its use as an HER2 inhibitor, the compound binds to the HER2 receptor, blocking its activity and thereby inhibiting the growth of cancer cells. This interaction disrupts the signaling pathways that promote cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

    4-[6-(4-CYCLOHEXANECARBONYLPIPERAZIN-1-YL)-2-METHYLPYRIMIDIN-4-YL]MORPHOLINE: shares similarities with other nitrogen-containing heterocyclic compounds, such as:

Uniqueness

What sets this compound apart is its specific combination of a morpholine ring and a piperazine moiety, which imparts unique chemical properties and potential biological activities. This structural uniqueness makes it a valuable compound for targeted research and therapeutic applications .

Properties

IUPAC Name

cyclohexyl-[4-(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N5O2/c1-16-21-18(15-19(22-16)24-11-13-27-14-12-24)23-7-9-25(10-8-23)20(26)17-5-3-2-4-6-17/h15,17H,2-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSCOHAUUZDZOGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)C(=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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